1H-Benzotriazole, 5-nitro-1-(1-oxo-3-phenyl-2-propenyl)-
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Overview
Description
1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, has a unique structure that combines a nitro group, a benzotriazole moiety, and a phenylprop-2-en-1-one framework, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one typically involves the cycloaddition of nitroaromatics with alkynes. This reaction is carried out in the presence of a suitable solvent, such as toluene, at elevated temperatures (e.g., 80°C). The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to form non-covalent interactions, such as π–π stacking and hydrogen bonding, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Benzo[d][1,2,3]triazol-1-yl)prop-2-yn-1-one: A similar compound with a different alkyne substituent.
1-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one: A brominated derivative with potentially different reactivity and biological activity.
Uniqueness
1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties
Properties
CAS No. |
75615-28-0 |
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Molecular Formula |
C15H10N4O3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(E)-1-(5-nitrobenzotriazol-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10N4O3/c20-15(9-6-11-4-2-1-3-5-11)18-14-8-7-12(19(21)22)10-13(14)16-17-18/h1-10H/b9-6+ |
InChI Key |
CJWBADMQGWVOQH-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2 |
Origin of Product |
United States |
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